molecular formula C23H19FN2S B3014368 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207043-50-2

2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No. B3014368
CAS RN: 1207043-50-2
M. Wt: 374.48
InChI Key: IHKKVNBZSOULTI-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is a complex organic molecule. It is a derivative of imidazole, a heterocyclic compound. The molecule contains a fluorobenzyl group and a phenyl group, indicating the presence of aromatic rings .

Scientific Research Applications

Synthesis of Aromatic Amides

The compound is utilized in the synthesis of aromatic amides through copper-catalyzed direct arylation processes. This method is significant for the preparation of a wide range of aromatic amides, which are prevalent in peptides, natural products, and biologically active compounds. The efficiency of this process allows for the expeditious preparation of diverse aromatic amides in good-to-excellent yields .

Antileishmanial Activity

Compounds bearing the imidazole moiety, like the one , have been studied for their antileishmanial activities. These compounds can be synthesized and evaluated against clinical isolates of Leishmania species, which are responsible for the disease leishmaniasis. The effectiveness of these compounds can be compared to standard drugs to assess their potential as new antileishmanial agents .

Antimalarial Evaluation

Similarly, the antimalarial properties of imidazole-containing compounds are of great interest. In vitro and in vivo studies can be conducted to evaluate their efficacy against Plasmodium species, the parasites causing malaria. The suppression rates of these compounds can provide insights into their potential as antimalarial drugs .

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction between imidazole derivatives and biological targets. These studies can justify the observed biological activities by analyzing the binding affinities and modes of action at the molecular level. Such research can lead to the rational design of more potent and selective therapeutic agents .

Development of Pharmacophores

The structural features of imidazole derivatives make them suitable candidates as pharmacophores in drug design. Their potential to interact with various biological targets can be explored to develop new drugs with improved safety and efficacy profiles for treating leishmaniasis, malaria, and other diseases .

Future Directions

The future directions for this compound could involve further exploration of its potential as a tyrosinase inhibitor, given the reported activity of similar compounds . Additionally, the development of efficient synthesis methods and detailed characterization of its physical and chemical properties would be beneficial.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-17-7-5-6-10-21(17)26-22(19-8-3-2-4-9-19)15-25-23(26)27-16-18-11-13-20(24)14-12-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKVNBZSOULTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole

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